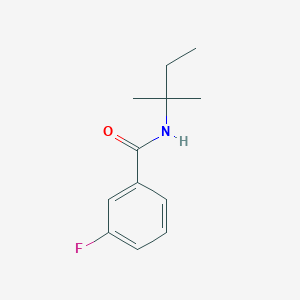

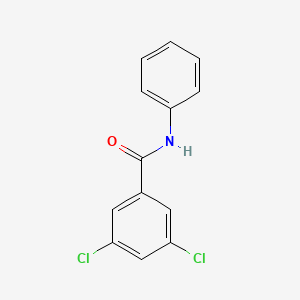

3,5-dichloro-N-phenylbenzamide

Descripción general

Descripción

3,5-dichloro-N-phenylbenzamide, also known as DCPPB, is a chemical compound that has been the subject of extensive research in recent years. DCPPB is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in various tissues, including sensory neurons, the bladder, and the gastrointestinal tract. The TRPV1 channel plays a crucial role in the regulation of pain sensation, inflammation, and thermoregulation.

Aplicaciones Científicas De Investigación

Structural Analysis and Configuration

- Structural Configuration Studies : The absolute configuration of certain benzamide derivatives, including 3,5-dichloro-N-phenylbenzamide, has been analyzed using NMR and X-ray diffractometer techniques. These studies help understand the molecular structure and reactivity, crucial for potential medicinal applications (Galal et al., 2018).

Photocatalytic Applications

- Photocatalytic Degradation : Research has explored the use of this compound in enhancing the rate of mineralization in photocatalytic processes. This application is significant in environmental cleanup and pollution control (Torimoto et al., 1996).

Polymerization and Material Science

- Solid-State Polymerization : Studies have shown that heating this compound leads to solid polybenzamides. Such reactions are crucial for understanding and developing new polymers with specific characteristics (Sandor & Foxman, 2000).

- Gas Separation Properties : The compound has been used to analyze the gas transport properties of polymers. This is important for developing new membrane materials for various industrial applications (Zhukova et al., 2014).

Medicinal Chemistry

- Anticancer Evaluation : Some derivatives of this compound have shown potential in anticancer activities. These compounds have been studied for their ability to induce apoptosis in cancer cells, suggesting a potential for therapeutic use (Ravichandiran et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition in Metals : The compound has been researched for its effectiveness as a corrosion inhibitor, which is vital in protecting industrial materials and ensuring the longevity of metal structures (Fouda et al., 2020).

Antiviral Research

- Antiviral Activities : Research into the antiviral properties of N-phenylbenzamide derivatives, including this compound, suggests potential applications in developing drugs against viruses like Enterovirus 71 (Bourass et al., 2016).

Neurological Applications

- Reduction of Cerebral Edema : Functionalized phenylbenzamides have been investigated for their role in reducing cerebral edema, potentially offering new therapeutic avenues for treating brain injuries (Farr et al., 2019).

Molecular Interaction Studies

- Molecular Interaction Analysis : Studies on molecular interactions and structure of N-phenylbenzamide derivatives, including this compound, provide insights into their chemical behavior and potential applications in various fields (Karabulut et al., 2014).

Antifungal Activity

- Antifungal Properties : The synthesis of this compound has led to the exploration of its antifungal activity against various pathogens, indicating its potential use in agriculture and medicine (Wen-liang, 2011).

Propiedades

IUPAC Name |

3,5-dichloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZIDEFPHIVLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)

![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)

![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)